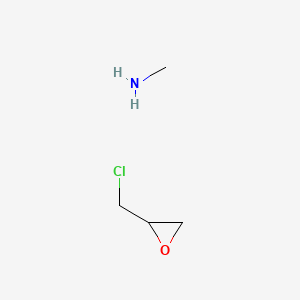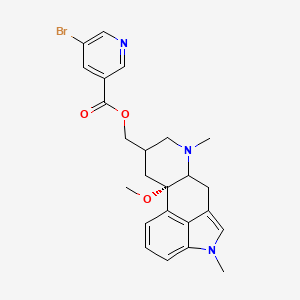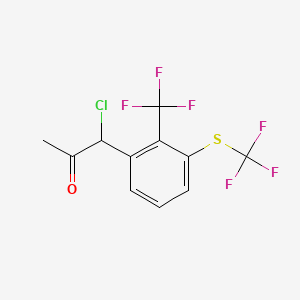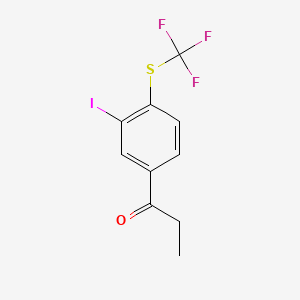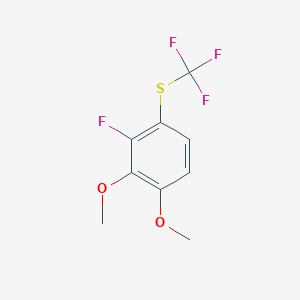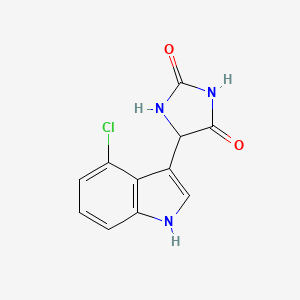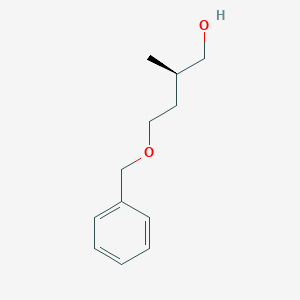
Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) is a phosphorescent organometallic iridium complex. This compound is known for its use as a dopant in organic light-emitting diodes (OLEDs) and white organic light-emitting diodes (WOLEDs) . The compound’s unique structure allows it to emit light efficiently, making it valuable in the field of optoelectronics.
準備方法
The synthesis of Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) typically involves the reaction of iridium trichloride with 2-phenylbenzothiazole and acetylacetone under specific conditions . The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
化学反応の分析
Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of iridium.
Reduction: Reduction reactions can convert the iridium complex to lower oxidation states.
Substitution: The acetylacetonato ligand can be substituted with other ligands, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) has several scientific research applications:
Chemistry: Used as a dopant in OLEDs and WOLEDs, enhancing their efficiency and stability.
Medicine: Investigated for use in photodynamic therapy, where its light-emitting properties can be harnessed to target cancer cells.
Industry: Employed in the development of advanced display technologies and lighting solutions.
作用機序
The compound exerts its effects through its phosphorescent properties. When excited by an external energy source, the iridium complex emits light as it returns to its ground state. This emission is due to the transition of electrons between different energy levels within the iridium complex. The molecular targets and pathways involved include the interaction of the iridium complex with light and its subsequent emission of photons .
類似化合物との比較
Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) is unique due to its specific ligand structure, which provides efficient light emission. Similar compounds include:
Bis(2-phenylbenzothiazole-C2,N)-bis(acetonitrile)iridium(III): Another iridium complex with different ligands, used in similar applications.
Bis(2,5-diphenyloxazole-C2,N)(acetylacetonato)iridium(III): A related compound with different ligands, also used in optoelectronics.
These compounds share similar applications but differ in their ligand structures, which can affect their efficiency and stability in various applications.
特性
分子式 |
C31H24IrN2O2S2-2 |
|---|---|
分子量 |
712.9 g/mol |
IUPAC名 |
(E)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3+; |
InChIキー |
QAZSVFNPMCBPKG-NKZKMTPJSA-N |
異性体SMILES |
C/C(=C\C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
正規SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


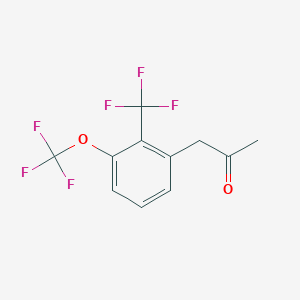
![Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)
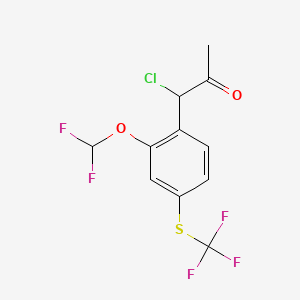
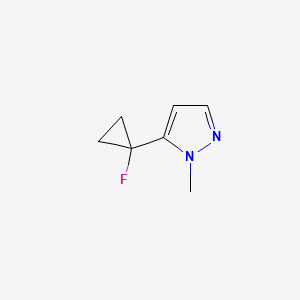
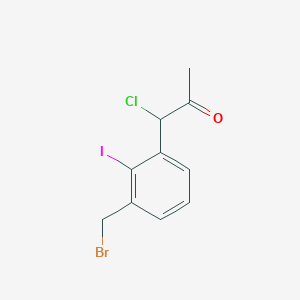
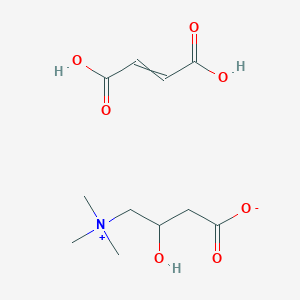
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)
